
2-acetylphenyl (4-bromophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylphenyl (4-bromophenoxy)acetate is a chemical compound with the molecular formula C16H13BrO4 and a molecular weight of 349.17 g/mol.
Preparation Methods
The synthesis of 2-acetylphenyl (4-bromophenoxy)acetate involves the reaction between 4-bromophenol and ethyl 2-acetylphenylacetate in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through an esterification mechanism, where the carboxylic acid group of ethyl 2-acetylphenylacetate reacts with the hydroxyl group of 4-bromophenol to form the ester bond. Industrial production methods typically involve similar synthetic routes but may include additional purification steps to ensure the compound’s purity and quality.
Chemical Reactions Analysis
2-Acetylphenyl (4-bromophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Acetylphenyl (4-bromophenoxy)acetate has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of esterification and substitution reactions.
Biology: The compound’s anti-inflammatory properties make it a valuable tool in studying inflammation pathways and related biological processes.
Medicine: As an NSAID, it is used in research on pain management and inflammatory diseases.
Mechanism of Action
2-Acetylphenyl (4-bromophenoxy)acetate works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds involved in inflammation and pain. By inhibiting their production, the compound reduces inflammation and pain associated with various conditions. It also reduces the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha, and the expression of adhesion molecules like intercellular adhesion molecule-1 and vascular cell adhesion molecule-1.
Comparison with Similar Compounds
Similar compounds to 2-acetylphenyl (4-bromophenoxy)acetate include other NSAIDs such as:
Ibuprofen: Another widely used NSAID with similar anti-inflammatory and analgesic properties.
Diclofenac: Known for its potent anti-inflammatory effects and used in treating various inflammatory conditions.
Naproxen: An NSAID with a longer half-life, providing extended pain relief.
This compound is unique due to its specific molecular structure, which contributes to its particular pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
(2-acetylphenyl) 2-(4-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO4/c1-11(18)14-4-2-3-5-15(14)21-16(19)10-20-13-8-6-12(17)7-9-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVMSHPOVDAXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(butanoylamino)phenyl]-4-tert-butylbenzamide](/img/structure/B5805130.png)
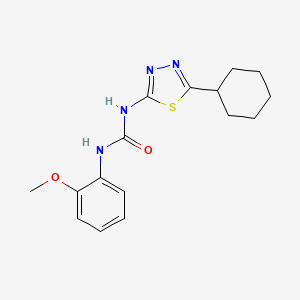
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5805146.png)
![1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5805152.png)
![3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5805158.png)
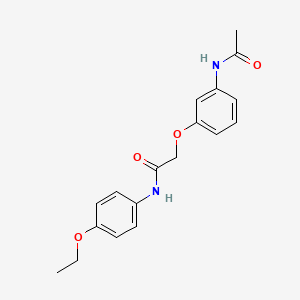
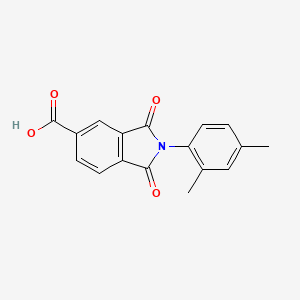
![2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805178.png)
![N,4-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5805179.png)
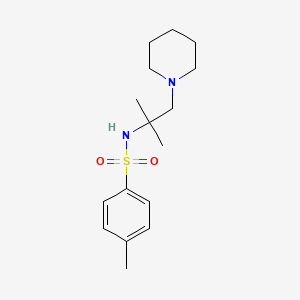
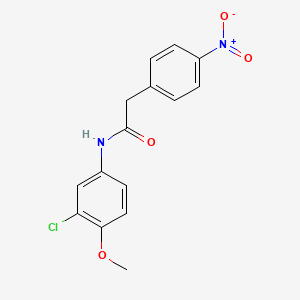
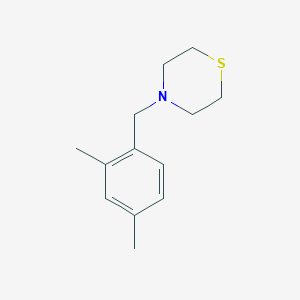
![tert-butyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5805221.png)
![5-benzyl-3-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5805231.png)
